molecular formula C5H5N3S B2685408 2-(Azidomethyl)thiophene CAS No. 129820-44-6

2-(Azidomethyl)thiophene

Cat. No. B2685408
CAS RN: 129820-44-6
M. Wt: 139.18
InChI Key: ARAXHPYIMRBUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)thiophene is a chemical compound with the molecular formula C5H5N3S . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-(Azidomethyl)thiophene includes a five-membered ring made up of one sulfur and four carbon atoms . The molecule has an average mass of 139.178 Da and a monoisotopic mass of 139.020416 Da .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

2-(Azidomethyl)thiophene serves as a valuable building block in organic synthesis. Researchers have harnessed its reactivity to create novel compounds with potential biological activities. Specifically:

Organic Electronics and Optoelectronics

2-(Azidomethyl)thiophene contributes significantly to the advancement of organic semiconductors and optoelectronic devices:

Fluorescent Probes and Imaging Agents

Future Directions

Thiophene and its derivatives have attracted great interest in industry and academia due to their wide range of pharmacological properties and diverse applications in medicinal chemistry and material science . Future research may focus on developing new synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .

properties

IUPAC Name

2-(azidomethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAXHPYIMRBUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)thiophene

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